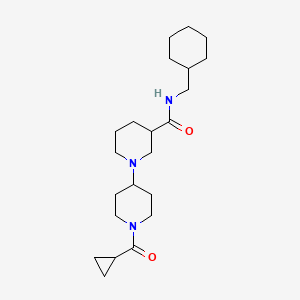

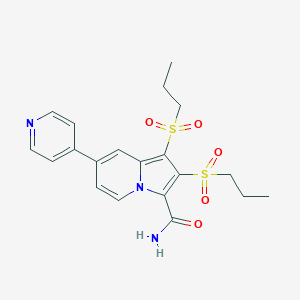

N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

Mechanism of Action

The primary mechanism of action of N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. The increase in GABA levels can have a range of effects on neuronal activity and behavior, including the suppression of seizures, the reduction of anxiety, and the prevention of addiction.

Biochemical and physiological effects:

The biochemical and physiological effects of N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide are primarily related to its ability to increase the levels of GABA in the brain. This can lead to a range of effects on neuronal activity and behavior, including the suppression of seizures, the reduction of anxiety, and the prevention of addiction. In addition, N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to enhance cognitive function in animal models of cognitive impairment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potent and selective inhibition of GABA transaminase. This allows for precise control over the levels of GABA in the brain, which can be useful for studying the effects of GABA on neuronal activity and behavior. However, one limitation of using N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its potential to interact with other enzymes and receptors in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. Another area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could lead to more precise control over the levels of GABA in the brain. Finally, there is a need for further research on the potential interactions of N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide with other enzymes and receptors in the brain, which could help to clarify its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylmethylamine with 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound can then be purified using column chromatography.

Scientific Research Applications

N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, N-(cyclohexylmethyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. It has also been shown to enhance cognitive function in animal models of cognitive impairment.

properties

IUPAC Name |

N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N3O2/c26-21(23-15-17-5-2-1-3-6-17)19-7-4-12-25(16-19)20-10-13-24(14-11-20)22(27)18-8-9-18/h17-20H,1-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZVYVIHXMXDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)

![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)

![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)

![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)

![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6137106.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6137132.png)

![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)

![N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137147.png)